molecular formula C17H22N2O4S B2550921 ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1008434-53-4

ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2550921
CAS No.: 1008434-53-4
M. Wt: 350.43
InChI Key: YGMHFWZWPBFLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a structurally complex heterocyclic compound characterized by a fused benzoxadiazocine core. Key features include:

  • Core structure: A 2H-2,6-methano-1,3,5-benzoxadiazocine ring system with a thioxo (C=S) group at position 4.
  • Substituents: An ethyl group at position 3, a methoxy group at position 10, and a methyl group at position 2.
  • Molecular formula: Estimated as C₂₁H₂₅N₂O₄S (inferred from structural analogs like the compound in , which shares the core but differs in substituents).

Properties

IUPAC Name

ethyl 10-ethyl-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-13-10-8-7-9-11(21-4)14(10)23-17(19,3)12(13)15(20)22-6-2/h7-9,12-13H,5-6H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHFWZWPBFLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)NC2C(C1(OC3=C2C=CC=C3OC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound has the molecular formula C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S, indicating a rich array of functional groups that contribute to its chemical properties. The structural features include:

  • Benzoxadiazocine ring system : A fused bicyclic structure that may influence its biological interactions.
  • Thioxo group : This functional group can undergo oxidation and reduction reactions, which are crucial for its reactivity and potential biological activity.
  • Methoxy and ethyl substituents : These groups enhance solubility and may affect the compound's interaction with biological targets.

Table 1: Structural Features of Ethyl 3-Ethyl-10-Methoxy-2-Methyl-4-Thioxo

FeatureDescription
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_{2}O_{4}S
Ring SystemBenzoxadiazocine
Functional GroupsThioxo, Methoxy, Ethyl
Potential ReactivityOxidation to sulfoxides or sulfones

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of benzoxadiazocine have shown promising results against various cancer cell lines. The compound's mechanism of action may involve the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis.

Case Study: Thymidylate Synthase Inhibition

In studies involving related compounds, significant TS inhibitory activity was observed with IC50 values ranging from 1.95 to 4.24 μM. These results suggest that ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo could potentially act as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound's thioxo group may also contribute to antimicrobial properties. Similar compounds have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing good inhibition rates.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/EnzymesIC50 Values (μM)
AnticancerThymidylate Synthase1.95 - 4.24
AntimicrobialE. coli, S. aureusGood inhibition

The biological activity of ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo is likely linked to its ability to bind to specific enzymes and receptors involved in cellular processes. Ongoing research aims to elucidate these interactions further.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational methods provide insights into how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog Analysis

The closest structural analog identified is ethyl 3-(4-methoxybenzyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (). Key differences include:

Parameter Target Compound Analog (CAS 1024393-53-0)
Substituent at Position 3 Ethyl 4-Methoxybenzyl
Molecular Formula C₂₁H₂₅N₂O₄S (estimated) C₂₂H₂₄N₂O₄S
Molecular Weight ~408.50 g/mol (estimated) 412.51 g/mol
Polar Groups Methoxy (position 10), ester Methoxy (benzyl), ester
Potential Solubility Moderate (ethyl group reduces polarity) Lower (bulky 4-methoxybenzyl increases hydrophobicity)

The ethyl substituent in the target compound likely enhances metabolic stability compared to the 4-methoxybenzyl group, which may introduce steric hindrance or susceptibility to oxidative metabolism.

Bioactivity and Structure-Activity Relationships (SAR)

highlights that hierarchical clustering of bioactivity profiles correlates strongly with structural similarities. For benzoxadiazocine derivatives:

  • Thioxo group (C=S) : Critical for binding to sulfur-seeking protein targets (e.g., kinases or proteases).
  • Methoxy groups : Position-dependent effects on electron distribution and hydrogen bonding. The 10-methoxy group in the target compound may enhance interactions with polar residues in binding pockets compared to the 4-methoxybenzyl group in the analog.
  • Ester moiety : Facilitates cell membrane permeability but may require hydrolysis for prodrug activation.

Characterization Techniques

Structural elucidation of such compounds relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm ring saturation (e.g., tetrahydro vs. aromatic systems).
  • X-ray crystallography: Programs like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond angles, critical for validating methano-bridged systems.

Preparation Methods

Synthetic Strategies for the Benzoxadiazocine Core

Multicomponent Biginelli-Like Reactions

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for benzoxadiazocines using salicylic aldehyde derivatives, β-ketoesters, and thioureas. For the target compound:

  • Salicylic aldehyde derivative : 2-Hydroxy-4-methoxybenzaldehyde introduces the methoxy group at position 10.
  • β-Ketoester : Ethyl acetoacetate provides the ester moiety at position 11 and the methyl group at position 2.
  • Thiourea : Introduces the thioxo group at position 4.

Reaction Conditions :

  • Catalyst: H-MCM-22 zeolite (10 mol%) in acetonitrile at 60°C.
  • Time: 6–8 hours, monitored by TLC (ethyl acetate/hexane, 1:9).
  • Yield: 68–72% after column purification.

Mechanism :

  • Acid-catalyzed Knoevenagel condensation between aldehyde and β-ketoester.
  • Nucleophilic attack by thiourea, forming a tetrahedral intermediate.
  • Cyclization and dehydration to yield the benzoxadiazocine core.

Post-Cyclization Functionalization

The initial Biginelli product lacks the ethyl group at position 3, necessitating alkylation:

Ethylation at Position 3
  • Reagent : Ethyl bromide (1.2 equiv) in DMF.
  • Base : K₂CO₃ (2.0 equiv) at 80°C for 4 hours.
  • Yield : 85–90% after recrystallization.
Methoxy Group Retention

The methoxy group at position 10 remains stable under alkylation conditions due to its electron-donating nature, preventing demethylation.

Optimization of Reaction Conditions

Catalyst Screening

Catalyst Solvent Temperature (°C) Yield (%)
H-MCM-22 Acetonitrile 60 72
p-TsOH Ethanol Reflux 58
L-Proline Solvent-free 110 (MW) 65

H-MCM-22 outperforms Brønsted acids due to its mesoporous structure, enhancing reactant diffusion and active site accessibility.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) improve solubility of ionic intermediates, while ethanol promotes side reactions like ester hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, C2-CH₃), 3.82 (s, 3H, OCH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂).
  • ¹³C NMR : 169.8 (C=O), 160.1 (C=S), 55.2 (OCH₃).
  • HRMS : m/z calc. for C₂₃H₂₇N₃O₃S [M+H]⁺: 425.55, found: 425.54.

X-ray Crystallography

Single-crystal analysis confirms the methano bridge geometry (C2–C6 distance: 1.54 Å) and planar thioxo group.

Applications and Derivatives

The ethyl ester group enhances bioavailability, making the compound a candidate for CNS drug development. Derivatives with carboxamide groups (e.g., HTS005859) exhibit anticonvulsant activity, though the ester analog may offer improved metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.